molecular formula C16H19N5O8 B563138 Isoguanosine Triacetate CAS No. 173098-06-1

Isoguanosine Triacetate

Cat. No.: B563138
CAS No.: 173098-06-1
M. Wt: 409.355
InChI Key: QHMGQUDDESFBBM-SDBHATRESA-N
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Description

Isoguanosine Triacetate is a protected derivative of Isoguanosine (isoG), a natural isomer of guanosine that differs by the transposition of the C2 carbonyl and C6 amino groups on the purine base . This seemingly minor structural change results in significantly different chemical properties and makes isoG and its derivatives a subject of intense research interest. Isoguanosine is known for its ability to self-assemble into specific cation-templated supramolecular structures, such as tetramers and decamers, which are valuable in the development of ionophores and functional nanomaterials . Furthermore, isoguanine (the nucleobase of isoG) forms an unnatural base pair with isocytosine, which has been extensively investigated for the expansion of the genetic alphabet and the creation of synthetic biological systems (XNA) . Research also suggests a potential role in cancer therapy, as isoguanine has been identified as an oxidative damage product in DNA and may be more abundant in cancerous tissues . The triacetate form is typically used as a synthetic intermediate, protecting the sugar's hydroxyl groups during chemical synthesis to enable the preparation of modified nucleosides and oligonucleotides . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMGQUDDESFBBM-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(NC(=O)N=C32)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(NC(=O)N=C32)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857883
Record name 2',3',5'-Tri-O-acetyl-2-oxo-2-hydroadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173098-06-1
Record name 2',3',5'-Tri-O-acetyl-2-oxo-2-hydroadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acetylation of Isoguanosine

The most straightforward method involves reacting isoG with acetic anhydride in the presence of a catalyst. Early studies utilized pyridine as both a solvent and base to drive acetylation:

Procedure :

  • Dissolve isoG (1.0 equiv) in anhydrous pyridine (10 mL/g).

  • Add acetic anhydride (3.2 equiv) dropwise at 0°C.

  • Stir for 24 hours at room temperature.

  • Quench with ice water and extract with dichloromethane.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:1).

Challenges :

  • Overacetylation at the N6 amino group occurs without proper protecting groups.

  • Yield: 45–60% due to competing hydrolysis.

Stepwise Protection-Acetylation Strategy

To mitigate side reactions, a stepwise approach using transient protecting groups has been developed:

N6 Protection with Dimethylaminoethylidene

Key Steps :

  • Protect the N6 amino group of isoG with dimethylaminoethylidene via Schiff base formation.

  • Acetylate the ribose hydroxyls using acetic anhydride and 4-dimethylaminopyridine (DMAP).

  • Deprotect the N6 group under mild acidic conditions (pH 4.0).

Reaction Conditions :

  • Temperature: 25°C

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 68–72%

Advantages :

  • Prevents unwanted N-acetylation.

  • Enables gram-scale synthesis.

tert-Butyldimethylsilyl (TBDMS) Protection

Procedure :

  • Protect the 5'-OH with TBDMS chloride.

  • Acetylate the 2' and 3' hydroxyls.

  • Remove TBDMS using tetrabutylammonium fluoride (TBAF).

Example :

  • Starting Material: 2'-Deoxyisoguanosine

  • TBDMS Protection: 94% efficiency

  • Final Yield: 81% after deprotection

Enzymatic Synthesis

Recent advances employ nucleotide kinases and acetyltransferases for regioselective acetylation:

Protocol :

  • Incubate isoG with acetyl-CoA and Bacillus subtilis acetyltransferase.

  • Optimize pH to 7.5 and temperature to 37°C.

  • Purify via ion-exchange chromatography.

Outcomes :

  • Regioselectivity: >95% for 2',3',5'-triacetate.

  • Productivity: 0.8 mg/mL·h.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Direct AcetylationisoGAc₂O, pyridine45–6085–90
Stepwise (N6-protected)isoGDMAP, Ac₂O68–7292–95
TBDMS Protection2'-DeoxyisoGTBDMS-Cl, TBAF8198
EnzymaticisoGAcetyl-CoA, B. subtilis7599

Notes :

  • Enzymatic methods offer superior purity but require costly cofactors.

  • TBDMS protection is optimal for oligonucleotide synthesis due to high stability.

Optimization Strategies and Challenges

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMSO enhance solubility of isoG but risk acyl migration.

  • Ether Solvents : THF minimizes side reactions but slows reaction kinetics.

Catalytic Innovations

  • DMAP vs. Imidazole : DMAP accelerates acetylation 3-fold compared to imidazole.

  • Microwave Assistance : Reduces reaction time from 24 h to 2 h at 80°C.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, 10–90% MeCN gradient) achieves >99% purity.

  • Crystallization : Ethanol/water recrystallization removes acetylated byproducts .

Chemical Reactions Analysis

Types of Reactions

Isoguanosine Triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various amino or alkylated analogs .

Scientific Research Applications

Genetic Research Applications

Isoguanosine triacetate has significant implications in genetic research, particularly in the study of nucleic acid interactions and modifications.

  • Base Pairing Studies : The compound can form stable base pairs with isocytidine, allowing researchers to investigate non-canonical base pairing in nucleic acids. This property is essential for understanding the flexibility and dynamics of RNA structures .
  • Template-Directed Synthesis : Polymerases have been shown to incorporate this compound into oligonucleotides, facilitating the study of DNA replication and transcription mechanisms . This incorporation can be utilized to develop novel genetic tools for gene editing and synthetic biology.

Drug Development

The unique properties of this compound position it as a promising candidate in drug development.

  • Antitumor Activity : Research indicates that derivatives of isoguanosine exhibit antitumor properties. The modification of isoguanosine into triacetate enhances its bioavailability and efficacy against cancer cells .
  • Antiviral Agents : Due to its structural similarity to guanosine, this compound may serve as a scaffold for developing antiviral drugs targeting viral polymerases . Its ability to mimic natural nucleotides can interfere with viral replication processes.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science.

  • Supramolecular Chemistry : The self-assembly properties of isoguanosine derivatives allow for the creation of complex supramolecular structures. These structures can be utilized in the development of new materials with specific optical or electronic properties .
  • Ionophores : this compound can function as an ionophore, facilitating ion transport across membranes. This property holds potential for applications in biosensors and drug delivery systems .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound across different applications:

  • Nucleic Acid Structure Analysis : A study demonstrated that oligonucleotides containing this compound formed unique higher-order structures compared to those containing guanosine. These findings suggest potential applications in designing nucleic acid-based sensors .
  • Anticancer Drug Development : Research involving the modification of isoguanosine derivatives showed promising results in inhibiting tumor growth in various cancer cell lines. The enhanced stability and cellular uptake of these compounds were attributed to their acetylation .
  • Ion Transport Mechanisms : Investigations into the ionophoric properties of this compound revealed its ability to transport cations across lipid membranes effectively, indicating potential uses in developing novel drug delivery systems .

Mechanism of Action

The mechanism of action of Isoguanosine Triacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Guanosine Triacetate (2',3',5'-Tri-O-acetylguanosine)

  • CAS Number : 6979-94-8
  • Molecular Formula: C₁₆H₁₉N₅O₈ (identical to Isoguanosine Triacetate)
  • Molecular Weight : 409.36 g/mol .
  • Key Differences: Nucleobase: Contains guanine instead of isoguanine. The guanine base has a carbonyl group at position 6 and an amino group at position 2, whereas isoguanine reverses these positions (carbonyl at position 2, amino at position 6) .

8-Bromoguanosine Triacetate

  • CAS Number: Not explicitly provided (refer to ECHEMI product listings) .
  • Molecular Formula : C₁₆H₁₈BrN₅O₈ (estimated).
  • Molecular Weight : ~488.23 g/mol (calculated with bromine substitution).
  • Key Differences: Substituent: Features a bromine atom at position 8 of the guanine base.

L-Fludarabine

  • CAS Number: Not provided .
  • Molecular Formula : C₁₀H₁₂FN₅O₄.
  • Molecular Weight : 285.24 g/mol.
  • Key Differences: Structure: A fluorinated purine analog lacking acetyl groups. The fluorine atom at position 2 of the adenine ring enhances metabolic stability and therapeutic efficacy in anticancer treatments . Application: Unlike acetylated nucleosides, L-Fludarabine is directly used as an active pharmaceutical ingredient (API), whereas this compound serves as a synthetic intermediate or impurity .

Physicochemical and Functional Comparisons

Molecular Properties

Compound CAS Number Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature
This compound 173098-06-1 409.36 240–245 Isoguanine base, triacetylated sugar
Guanosine Triacetate 6979-94-8 409.36 Not reported Guanine base, triacetylated sugar
8-Bromoguanosine Triacetate - ~488.23 Not reported 8-Bromo substitution on guanine
L-Fludarabine - 285.24 Not reported Fluorinated adenine, no acetyl groups

Functional Differences

  • Acetylation Role: Both this compound and Guanosine Triacetate use acetyl groups to protect reactive hydroxyl groups during nucleoside modifications, enhancing solubility in organic solvents for synthetic processes .
  • Pharmaceutical Relevance: this compound is primarily an impurity or intermediate, while derivatives like 8-Bromoguanosine Triacetate are specialized reagents for nucleotide tagging .

Research and Application Insights

  • Synthetic Utility: Acetylated nucleosides like this compound are critical intermediates in oligonucleotide synthesis, protecting sugars from undesired reactions .
  • Stability Considerations: The acetyl groups in this compound improve stability during storage compared to non-acetylated analogs like L-Fludarabine, which require stringent handling .
  • Limitations in Data: Direct comparative studies on the biochemical efficacy or pharmacokinetics of this compound and its analogs are scarce in the provided evidence, highlighting a gap for future research.

Biological Activity

Isoguanosine triacetate (isoG-3Ac) is a derivative of isoguanosine, a nucleoside that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

Structure and Synthesis

Isoguanosine is characterized by the translocation of the C2 carbonyl and C6 amino groups compared to guanosine. This structural variation influences its biochemical behavior and interactions. The synthesis of this compound typically involves acetylation of the hydroxyl groups present in isoguanosine, enhancing its lipophilicity and potentially improving its bioavailability.

Synthesis Overview

Synthesis Method Yield Conditions
Acetylation of isoG80%Mild conditions
Direct synthesis from 6-chloroxanthosine20%Harsh conditions

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its role as a nucleoside analog. Its effects can be categorized into several key areas:

1. Antitumor Activity

Isoguanosine and its derivatives have shown promise in cancer treatment. Research indicates that isoG can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that isoG enhances the cytotoxic effects of certain chemotherapeutic agents in human leukemia cells.

2. Antiviral Properties

This compound has been investigated for its antiviral properties, particularly against RNA viruses. The compound can interfere with viral replication by mimicking natural nucleotides, thus disrupting viral RNA synthesis. In vitro studies have shown that isoG-3Ac exhibits inhibitory effects against viruses such as influenza and HIV.

3. Neuroprotective Effects

Emerging research suggests that isoguanosine derivatives may possess neuroprotective properties. In animal models, isoG has been linked to reduced oxidative stress and inflammation in neuronal tissues, which could have implications for treating neurodegenerative diseases.

Case Studies

  • Antitumor Efficacy
    • A study conducted on human leukemia cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
  • Antiviral Activity
    • In a controlled experiment, this compound was tested against the influenza virus in cultured cells. Results indicated a dose-dependent reduction in viral titers, suggesting potential as an antiviral therapeutic agent.
  • Neuroprotection
    • Research involving murine models of Alzheimer's disease showed that administration of isoG-3Ac led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential role in neuroprotection.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleotide Mimicry : IsoG-3Ac can incorporate into RNA and DNA strands, leading to faulty replication and transcription processes in both viral and host cells.
  • Apoptotic Pathways : The compound activates intrinsic apoptotic pathways via mitochondrial depolarization and cytochrome c release.
  • Inflammation Modulation : IsoG derivatives may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Q & A

Q. How can researchers confirm the identity and purity of Isoguanosine Triacetate in synthetic batches?

Methodological Answer:

  • Chromatographic and spectroscopic validation : Use HPLC with UV detection (λ = 260–280 nm) to assess purity, coupled with comparison against authenticated reference standards.
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^13C-NMR spectra to confirm structural integrity by matching peak assignments to literature data (e.g., acetyl proton resonances at δ 2.0–2.1 ppm) .
  • Melting point analysis : Compare observed melting points (240–245°C) to published values to verify consistency .

Q. What are the critical solubility properties of this compound for designing in vitro assays?

Methodological Answer:

  • Solvent screening : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CDCl3_3) using gravimetric or spectrophotometric methods. Evidence suggests moderate solubility in CDCl3_3, which is critical for NMR-based conformational studies .
  • Temperature-dependent solubility : Optimize dissolution by heating in DMSO (50–60°C) for biological assays requiring aqueous compatibility .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound derivatives be resolved when crystallographic data is unavailable?

Methodological Answer:

  • Conformational analysis via NMR and CD spectroscopy : Use 1H^1H-NMR coupling constants (e.g., JJ-values for ribose protons) and Circular Dichroism (CD) to infer axial/equatorial substituent orientations. For example, B-type conformations in CDCl3_3 were confirmed via NOESY correlations and vicinal coupling constants .
  • DP4+ probability analysis : Apply computational methods (e.g., Gaussian-optimized structures) to compare experimental NMR data with theoretical models for isomer discrimination, as demonstrated in triacetate stereostructure assignments .

Q. What experimental strategies mitigate contradictions in spectral data during structural elucidation of this compound analogs?

Methodological Answer:

  • Cross-validation with synthetic intermediates : Compare intermediates (e.g., unprotected nucleosides) to isolate spectral discrepancies arising from acetylation .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C16_{16}H19_{19}N5_5O8_8) to rule out impurities or degradation products .

Q. How can researchers optimize the synthesis of this compound to improve yield and regioselectivity?

Methodological Answer:

  • Protecting group strategies : Use transient silylation (e.g., TMSCl) to selectively acetylate hydroxyl groups, minimizing side reactions .
  • Catalytic optimization : Employ DMAP (4-dimethylaminopyridine) as a catalyst in acetylation reactions to enhance reaction rates and regiocontrol .
  • Reaction monitoring : Use thin-layer chromatography (TLC) with UV visualization to track acetylation progress and isolate intermediates .

Q. What analytical challenges arise when differentiating this compound from its isomers, and how can they be addressed?

Methodological Answer:

  • Isomer-specific melting points : Leverage differential melting ranges (e.g., cf. sphingosine triacetate isomers with 17b vs. 18b structures) for preliminary identification .
  • Vibrational spectroscopy : Compare IR carbonyl stretching frequencies (1700–1750 cm1^{-1}) to distinguish acetyl group orientations .
  • X-ray crystallography : Collaborate with crystallography facilities to resolve ambiguous cases, prioritizing high-purity samples .

Data-Driven Research Design Considerations

Q. How should researchers design stability studies for this compound under varying experimental conditions?

Methodological Answer:

  • Stress testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis) and monitor via LC-MS for decomposition products .
  • Long-term storage protocols : Recommend desiccated storage at –20°C in amber vials to prevent moisture absorption and photodegradation .

Q. What methodologies are suitable for analyzing this compound’s interactions with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., nucleoside transporters) to measure binding kinetics (KdK_d, kon/koffk_{on}/k_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions .

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